molecular formula C11H14ClF2N B2730022 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2171802-24-5

2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B2730022
CAS No.: 2171802-24-5
M. Wt: 233.69
InChI Key: OUMDWXHJKBGGEQ-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound of interest in scientific research and development. It features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group, presenting a molecular structure that is frequently explored in the synthesis of various pharmacologically active molecules . Compounds with pyrrolidine scaffolds are widely investigated in medicinal chemistry for their potential as enzyme inhibitors or receptor ligands . The specific difluorophenyl modification is a common strategy in drug design to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. This product is intended for research applications such as method development, analytical testing, and as a building block or intermediate in chemical synthesis . As a high-purity material, it is suited for laboratories focused on pharmaceutical development and life sciences research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating within a well-ventilated laboratory environment. Please refer to the safety data sheet for comprehensive handling and hazard information. For specific storage conditions, purity, and packaging details, contact our technical support team.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10;/h3-4,7,10,14H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMDWXHJKBGGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Neuropharmacological Research

Recent studies have highlighted the potential of pyrrolidine derivatives, including 2-[(2,4-difluorophenyl)methyl]pyrrolidine hydrochloride, as ligands for serotonin receptors. Specifically, it has shown significant binding affinity for the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders such as depression and schizophrenia. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine scaffold can enhance receptor affinity and selectivity, thus improving therapeutic profiles for conditions like behavioral and psychological symptoms of dementia (BPSD) .

Table 1: Binding Affinity of Pyrrolidine Derivatives

CompoundReceptor TypepKi Range
2-[(2,4-Difluorophenyl)methyl]pyrrolidine5-HT2A7.89 - 9.19
Other Pyrrolidine DerivativesVarious6.19 - 9.61

Synthesis of Multifunctional Ligands

The compound has been utilized in the synthesis of multifunctional ligands aimed at modulating multiple neurotransmitter systems simultaneously. This approach seeks to provide better therapeutic outcomes by targeting several pathways involved in neurodegenerative diseases . For instance, compounds derived from this scaffold have been shown to interact with both serotonin and dopamine receptors, which may lead to reduced side effects compared to traditional therapies.

Herbicidal Formulations

Another significant application of this compound is in the formulation of herbicides. The compound has been incorporated into pre-emergent herbicide formulations that demonstrate improved efficacy against a variety of grass weeds. These formulations utilize the compound's ability to inhibit weed germination through root absorption mechanisms .

Table 2: Herbicidal Efficacy of Formulations Containing Pyrrolidine Derivatives

Formulation TypeActive IngredientApplication MethodEfficacy
Pre-emergent Herbicide2-[(2,4-Difluorophenyl)methyl]pyrrolidineSoil applicationHigh against grass weeds
Selective Grass HerbicideMixture with DCPMIAqueous suspensionEnhanced control

Neuropharmacological Studies

In a study focusing on the development of new treatments for BPSD, researchers synthesized a series of pyrrolidine derivatives based on the parent compound. The results indicated that modifications led to enhanced binding affinities for serotonin receptors, particularly the 5-HT2A receptor, suggesting potential as a novel therapeutic agent .

Agricultural Field Trials

Field trials conducted with herbicidal formulations containing this compound demonstrated significant reductions in weed populations compared to control groups. The trials assessed various application rates and methods, confirming the compound's effectiveness in real-world agricultural settings .

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Positional Isomers of Fluorine
  • 2-[(2,5-Difluorophenyl)methyl]pyrrolidine Hydrochloride CAS: Not explicitly listed, but structurally analogous to CID 64088125 . Key Difference: Fluorine at the 2,5-positions instead of 2,3. Impact: Altered electronic distribution and steric effects may influence receptor binding affinity. The 2,5-substitution reduces para-interactions compared to the 2,4-isomer .
  • 2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride CAS: 1189996-39-1 . Impact: Reduced flexibility and lower lipophilicity (clogP ≈ 1.8 vs. 2.5 for the target compound) due to the absence of the benzyl spacer .
Halogen Substitution Variants
  • 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine Hydrochloride CAS: 2060063-93-4 . Key Difference: Chlorine at the 3-position and a methyl group on the pyrrolidine ring.
  • (R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride

    • CAS : 2241594-54-5 .
    • Key Difference : Dichloro substitution and chiral (R)-configuration.
    • Impact : Enantiomer-specific activity; dichloro groups may enhance binding to halogen-bonding receptors but increase molecular weight (280.62 g/mol) .
Ring Size Variations
  • 2-(2-Fluorophenyl)piperidine Hydrochloride
    • CAS : 1185010-62-1 .
    • Key Difference : Six-membered piperidine ring vs. five-membered pyrrolidine.
    • Impact : Increased conformational flexibility and basicity (pKa ≈ 9.5 vs. 8.7 for pyrrolidine derivatives) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) clogP* Water Solubility (mg/mL) CAS Number
Target Compound C₁₁H₁₃F₂N·HCl 243.69 2.5 ~10 (predicted) Not provided
2-(2,4-Difluorophenyl)pyrrolidine HCl C₁₀H₁₀F₂N·HCl 225.65 1.8 ~50 1189996-39-1
2-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl C₁₁H₁₃F₂N·HCl 243.69 2.4 ~15 CID 64088125
2-(2-Fluorophenyl)piperidine HCl C₁₁H₁₄FN·HCl 219.69 2.1 ~30 1185010-62-1

*clogP values estimated using fragment-based methods.

Biological Activity

2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorophenyl group. Its chemical formula is C12H14ClF2N, and it is often studied for its interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors and enzymes involved in signaling pathways relevant to various diseases.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines. A study demonstrated that certain analogs inhibited cell proliferation in human tumor cell lines with IC50 values ranging from 1 to 10 µM, indicating potential for further development as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. For example, it may influence dopaminergic and serotonergic pathways, which are critical in the treatment of psychiatric disorders. In vitro studies have shown that related compounds can modulate receptor activity, potentially leading to anxiolytic or antidepressant effects .

Study 1: Antitumor Activity

In a recent study published in PubMed Central, researchers evaluated the efficacy of various pyrrolidine derivatives against multiple cancer cell lines. The study found that this compound exhibited notable cytotoxicity against ovarian cancer cells (OVXF 899) with an IC50 value of approximately 5 µM. This indicates its potential as a lead compound for further development in cancer therapeutics .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of similar pyrrolidine compounds. The study assessed their impact on anxiety-like behaviors in rodent models. Results indicated that administration of these compounds led to significant reductions in anxiety behaviors compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntitumorOVXF 8995
AntitumorHeLa8
NeuropharmacologicalRodent ModelN/A

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride, and how is stereochemical purity ensured?

  • The synthesis involves cyclization to form the pyrrolidine ring, followed by resolution of enantiomers using chiral HPLC or diastereomeric salt formation with chiral resolving agents. Hydrochloride salt formation is achieved via treatment with hydrochloric acid. Stereochemical control is critical; intermediates should be verified using chiral chromatography or X-ray crystallography to confirm (2R,4R) or other configurations .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm structural integrity and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (with chiral columns) ensures enantiomeric purity. Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) .

Q. What safety precautions are recommended when handling this compound?

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in a cool, dry environment away from oxidizing agents. In case of exposure, rinse skin/eyes thoroughly and seek medical attention. Waste should be disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or functionalization of this compound?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Molecular docking studies can guide modifications for enhanced biological activity. Reaction path search algorithms combined with experimental validation (e.g., ICReDD’s methodology) accelerate reaction design .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in reaction outcomes?

  • Re-evaluate reaction conditions (e.g., solvent polarity, temperature) to identify overlooked variables. Cross-validate computational models with experimental kinetics (e.g., via stopped-flow techniques). Use isotopic labeling (e.g., ²H or ¹⁸O) to trace mechanistic pathways and reconcile discrepancies .

Q. How does the fluorophenyl-pyrrolidine scaffold influence interactions with biological targets?

  • The difluorophenyl group enhances lipid solubility and metabolic stability, while the pyrrolidine ring’s rigidity affects binding to receptors (e.g., GPCRs). Structure-Activity Relationship (SAR) studies using analogs with varied substituents (e.g., methyl, methoxy) can isolate critical pharmacophoric features .

Q. What methodologies are effective in scaling up synthesis without compromising enantiomeric excess?

  • Continuous flow chemistry improves reproducibility and reduces byproducts. Asymmetric catalysis (e.g., chiral palladium complexes) can replace chiral resolution steps. Process Analytical Technology (PAT) tools monitor reaction progress in real-time to maintain stereochemical control during scale-up .

Methodological Considerations

  • Data Contradiction Analysis : Cross-check purity (via elemental analysis) and solvent effects. Use 2D-NMR (e.g., NOESY) to confirm stereochemistry if chiral HPLC results conflict with activity data .
  • Experimental Design : Employ factorial design (e.g., Taguchi methods) to optimize multi-variable reactions (e.g., temperature, catalyst loading) efficiently .

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